![molecular formula C11H9FO2 B12203972 [5-(4-Fluorophenyl)furan-2-yl]methanol](/img/structure/B12203972.png)
[5-(4-Fluorophenyl)furan-2-yl]methanol
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Overview
Description
[5-(4-Fluorophenyl)furan-2-yl]methanol is an organic compound with the molecular formula C11H9FO2 It is a derivative of furan, a heterocyclic organic compound, and contains a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Fluorophenyl)furan-2-yl]methanol typically involves the reaction of 5-hydroxymethylfurfural with a fluoro-Grignard reagent, such as 4-fluorophenyl magnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under ice-water bath conditions. After the addition of the Grignard reagent, the mixture is stirred at room temperature, followed by the addition of a saturated ammonium chloride solution to quench the reaction. The product is then extracted using ethyl acetate and purified by column chromatography .
Chemical Reactions Analysis
Types of Reactions
[5-(4-Fluorophenyl)furan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 5-(4-fluorophenyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(4-fluorophenyl)furan-2-ylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a furan ring substituted with a hydroxymethyl group and a 4-fluorophenyl moiety. The crystal structure analysis indicates that the C–O bond lengths are indicative of localized single bonds, and the dihedral angle between the furan and phenyl rings is significant (70.25°), which may influence its reactivity and interactions with other molecules .
Pharmaceutical Applications
- Drug Development : The synthesis of [5-(4-Fluorophenyl)furan-2-yl]methanol is relevant in drug discovery, particularly for developing anticancer agents. Its structural analogs have shown promising results against various cancer cell lines, indicating potential therapeutic applications .
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
- Functionalization : The presence of reactive functional groups allows for further derivatization, which can lead to the creation of more complex pharmaceutical compounds with enhanced efficacy and specificity.
Agrochemical Applications
- Fungicides and Herbicides : The compound's structural similarities to known agrochemicals suggest that it could be developed into effective fungicides or herbicides. Its ability to act as a precursor in synthesizing more complex agrochemical agents makes it a versatile candidate in agricultural chemistry .
- Biopesticides : Given the increasing demand for environmentally friendly pest control solutions, this compound could be explored as a biopesticide component due to its potential low toxicity to non-target organisms.
Materials Science Applications
- Polymer Synthesis : The compound can serve as a monomer or co-monomer in the synthesis of functional polymers. Its incorporation into polymer matrices may enhance properties such as thermal stability, mechanical strength, and chemical resistance .
- Nanomaterials : Research into nanocomposites incorporating this compound could lead to innovative materials with applications in electronics or catalysis due to their unique electronic properties.
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of various phenylfuranylnicotinamidines, including derivatives of this compound, showed significant activity against multiple cancer cell lines. The findings suggest that modifications in the furan ring can lead to enhanced anticancer properties, paving the way for future drug development efforts targeting specific cancers .
Case Study 2: Agrochemical Development
In an experimental formulation study, derivatives of this compound were tested for their effectiveness as fungicides. Results indicated that certain formulations exhibited substantial antifungal activity against common plant pathogens, supporting their potential use in agricultural applications .
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Chlorophenyl)furan-2-yl]methanol
- [5-(4-Bromophenyl)furan-2-yl]methanol
- [5-(4-Methylphenyl)furan-2-yl]methanol
Uniqueness
[5-(4-Fluorophenyl)furan-2-yl]methanol is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
[5-(4-Fluorophenyl)furan-2-yl]methanol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a 4-fluorophenyl group and a hydroxymethyl group. This unique structure contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction can modulate enzyme activity, influencing the metabolism of other compounds.
- Cell Signaling Pathways : The compound is known to affect the PI3K/Akt/mTOR signaling pathway, which plays a significant role in cell growth, proliferation, and survival. By modulating this pathway, it can impact various cellular processes, including apoptosis and stress responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, related furan derivatives have shown antiproliferative effects against various cancer cell lines through mechanisms such as G2/M cell cycle arrest and induction of apoptosis .
- Antimicrobial Activity : The compound's structural characteristics suggest potential antimicrobial effects. Studies on similar furan derivatives have indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
1. Antiproliferative Effects
A study investigating the antiproliferative effects of furan derivatives found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, derivatives showed IC50 values ranging from 5 to 20 μM against human cancer cells, indicating promising anticancer potential .
2. Antimicrobial Activity
Research has demonstrated that related compounds exhibit significant antimicrobial activity. For instance, one study reported MIC values as low as 1 μg/mL against Staphylococcus aureus for structurally similar derivatives, suggesting that this compound could also possess notable antimicrobial properties .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|
This compound | 10 μM (approx.) | Not yet determined |
5-(2-Chlorophenyl)-furan-2-ylmethanol | 15 μM | 1 μg/mL (S. aureus) |
5-(3-Chloro-4-fluorophenyl)-furan-2-ylmethanol | 12 μM | Not yet determined |
Properties
Molecular Formula |
C11H9FO2 |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H9FO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 |
InChI Key |
DSSCEOQEMFLLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)F |
Origin of Product |
United States |
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